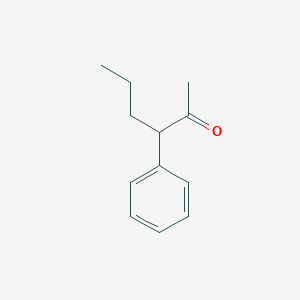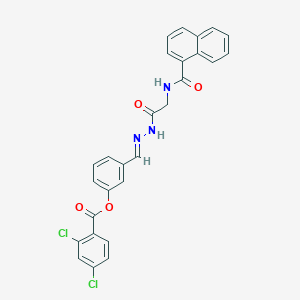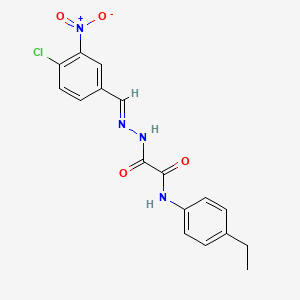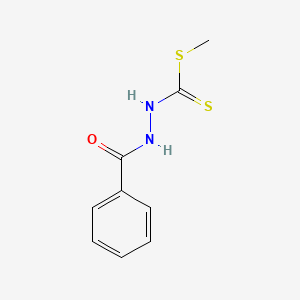
N-dodecylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-dodecylcyclohexanecarboxamide is an organic compound that belongs to the class of amides It is characterized by a cyclohexane ring attached to a carboxamide group, with a dodecyl chain (a twelve-carbon alkyl chain) attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-dodecylcyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with dodecylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to slightly elevated temperatures (20-40°C)
- Reaction Time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: N-dodecylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The dodecyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols) under appropriate conditions.
Major Products:
- Oxidation products: Dodecanol, dodecanal, dodecanoic acid
- Reduction products: Dodecylcyclohexylamine
- Substitution products: Various substituted cyclohexane derivatives
Scientific Research Applications
N-dodecylcyclohexanecarboxamide has several applications in scientific research, including:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying and stabilizing properties.
Mechanism of Action
The mechanism of action of N-dodecylcyclohexanecarboxamide is primarily related to its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property enables it to form micelles and encapsulate hydrophobic molecules, making it useful in drug delivery and emulsification processes. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to potential antimicrobial effects.
Comparison with Similar Compounds
- N-dodecylacetamide
- N-dodecylbenzamide
- N-dodecylformamide
Comparison: N-dodecylcyclohexanecarboxamide is unique due to the presence of the cyclohexane ring, which imparts different steric and electronic properties compared to linear or aromatic amides. This structural difference can influence its solubility, reactivity, and interaction with biological systems, making it distinct from other similar compounds.
Properties
Molecular Formula |
C19H37NO |
|---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
N-dodecylcyclohexanecarboxamide |
InChI |
InChI=1S/C19H37NO/c1-2-3-4-5-6-7-8-9-10-14-17-20-19(21)18-15-12-11-13-16-18/h18H,2-17H2,1H3,(H,20,21) |
InChI Key |
ZFEOFDFKIOBFFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12002037.png)




![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile](/img/structure/B12002068.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002092.png)
![3-{(2E)-2-[(2E)-2-(phenylimino)ethylidene]-1,3-thiazolidin-3-yl}-1-propanesulfonic acid](/img/structure/B12002102.png)

![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12002116.png)


